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Compound of Interest

Compound Name: 3-Methoxy-2-nitroaniline

Cat. No.: B173927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxy-2-nitroaniline (CAS No: 16554-47-5), a key intermediate in organic synthesis. The

document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

This guide is intended to support researchers in the identification, characterization, and quality

control of this compound.

Molecular Structure and Properties
IUPAC Name: 3-methoxy-2-nitroaniline[1]

Molecular Formula: C₇H₈N₂O₃[1]

Molecular Weight: 168.15 g/mol [1]

Appearance: Expected to be a solid at room temperature.

Spectroscopic Data
A complete set of experimentally verified spectroscopic data for 3-Methoxy-2-nitroaniline is

not readily available in public databases. Therefore, this guide presents a combination of

available data, data from closely related isomers, and predicted values to offer a

comprehensive analytical profile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methoxy-2-nitroaniline

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2 - 7.4 t 1H H-5

~6.8 - 7.0 d 1H H-4 or H-6

~6.7 - 6.9 d 1H H-4 or H-6

~5.0 - 6.0 (broad) s 2H -NH₂

~3.9 s 3H -OCH₃

Note: Predicted data is based on structure-activity relationships and known chemical shifts for

similar aromatic compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methoxy-2-nitroaniline

Chemical Shift (δ) ppm Assignment

~150 - 155 C-3 (C-OCH₃)

~140 - 145 C-2 (C-NO₂)

~130 - 135 C-1 (C-NH₂)

~120 - 125 C-5

~110 - 115 C-4 or C-6

~105 - 110 C-4 or C-6

~55 - 60 -OCH₃

Note: Predicted data is based on established increments for substituents on a benzene ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 3-Methoxy-2-nitroaniline is expected to show characteristic absorptions for the amine,

nitro, and methoxy groups, as well as the aromatic ring.

Table 3: Characteristic IR Absorption Bands for 3-Methoxy-2-nitroaniline

Wavenumber (cm⁻¹) Intensity Assignment

3400–3250 Medium N–H stretch (primary amine)

3100–3000 Strong C–H stretch (aromatic)

2950–2850 Medium
C–H stretch (methyl in

methoxy)

1600–1585, 1500–1400 Medium-Strong C–C stretch (in-ring aromatic)

1550–1475 Strong N–O asymmetric stretch (nitro)

1360–1290 Strong N–O symmetric stretch (nitro)

1335–1250 Strong C–N stretch (aromatic amine)

1250–1020 Strong C–O stretch (aryl ether)

900–675 Strong C–H "oop" (aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For the isomeric compound 4-Methoxy-2-nitroaniline, the molecular ion peak is

observed at m/z 168, which corresponds to the molecular weight of 3-Methoxy-2-nitroaniline
as well.[2]

Table 4: Expected Mass Spectrometry Data for 3-Methoxy-2-nitroaniline
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m/z Value Proposed Fragment Ion Fragmentation Pathway

168 [C₇H₈N₂O₃]⁺• Molecular Ion (M⁺•)

138 [C₇H₈N₂O]⁺• Loss of NO

122 [C₇H₈NO]⁺ Loss of NO₂

109 [C₆H₅O]⁺ Loss of NO₂ and CH₃

93 [C₆H₅O]⁺ Loss of NO₂ and -OCH₃

77 [C₆H₅]⁺ Phenyl cation

Note: The fragmentation pattern is predictive and based on common fragmentation pathways

for aromatic nitro compounds and ethers.

Experimental Protocols
The following sections describe generalized protocols for the acquisition of spectroscopic data

for aniline derivatives.

NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of an aniline derivative is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-Methoxy-2-
nitroaniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an

NMR tube.[3]

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[3]

¹H NMR Parameters:

Pulse Sequence: Standard single pulse.[3]

Number of Scans: 16-64, depending on the sample concentration.[3]

Relaxation Delay: 1-5 seconds.[3]
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Spectral Width: Typically -2 to 12 ppm.[3]

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single pulse.[3]

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.[3]

Relaxation Delay: 2 seconds.[3]

Spectral Width: Typically 0 to 200 ppm.[3]

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform,

phase correction, and baseline correction. The spectra are referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).[3][4]

FT-IR Spectroscopy
For a solid sample like 3-Methoxy-2-nitroaniline, the following FT-IR protocol using a KBr

pellet is common:

Sample Preparation: Mix a small amount of the finely ground sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[5]

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to

form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

Spectral Range: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Background Subtraction: A background spectrum of a pure KBr pellet is recorded and

subtracted from the sample spectrum to eliminate atmospheric and instrumental

interferences.

Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent,

depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.[6]
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Mass Spectrometry
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively

small, volatile organic molecules.

Sample Introduction: The sample is introduced into the ion source, typically after being

separated by gas chromatography (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of a molecular ion and various

fragment ions.[7]

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.[7]

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Methoxy-2-nitroaniline.
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Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic

characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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